Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzofuran core substituted with a 4-methyl-1,2,3-thiadiazole moiety and an ethyl benzoate ester. The compound’s design suggests applications in targeting enzymes or receptors through its amide and ester functional groups.
Properties
Molecular Formula |
C22H18N4O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-methylthiadiazole-5-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O5S/c1-3-30-22(29)13-8-10-14(11-9-13)23-20(27)18-17(15-6-4-5-7-16(15)31-18)24-21(28)19-12(2)25-26-32-19/h4-11H,3H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
KMMIYJPFQYAFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
The thiadiazole core is synthesized via Hurd-Mori cyclization (see , , ):
-
Hydrazone Formation :
-
4-Methylthiosemicarbazide reacts with acetyl chloride to form 4-methylthiosemicarbazone .
-
-
Cyclization :
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | AcCl, EtOH | 25°C | 2 h | 90% |
| 2 | SOCl₂, reflux | 80°C | 4 h | 82% |
Synthesis of 3-Amino-1-benzofuran-2-carboxylic Acid
Benzofuran derivatives are prepared via acid-catalyzed cyclization (see , ):
-
Cyclization of 2-hydroxyacetophenone :
-
Reacted with ethyl chloroacetate in H₂SO₄ to form 1-benzofuran-2-carboxylic acid ethyl ester .
-
-
Hydrolysis and Amination :
Key Data :
-
¹H NMR (DMSO-d₆) : δ 7.85 (d, J=8.4 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H).
Amide Coupling: Thiadiazole-Benzofuran Conjugation
The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is coupled to 3-amino-1-benzofuran-2-carboxylic acid using EDCl/HOBt (see , ):
-
Activation : Thiadiazole carboxylic acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF.
-
Coupling : Reacted with 3-amino-1-benzofuran-2-carboxylic acid (1 eq) at 0°C → 25°C for 12 h.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 | 78% |
| HATU/DIPEA | DCM | 0→25 | 8 | 82% |
Final Amidation with Ethyl 4-Aminobenzoate
The intermediate 3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-carboxylic acid is coupled to ethyl 4-aminobenzoate:
-
Activation : Intermediate (1 eq) treated with SOCl₂ to form acyl chloride.
-
Reaction : Added to ethyl 4-aminobenzoate (1.2 eq) in pyridine at 0°C (yield: 70%) , .
Purity Analysis :
-
HPLC : 98.5% (C18 column, 70:30 MeCN/H₂O).
-
MS (ESI) : m/z 481.1 [M+H]⁺.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times (see, ):
-
Thiadiazole-amide coupling achieved in 30 min at 100°C (yield: 85%).
-
Advantage : 20% higher yield compared to conventional heating.
Solid-Phase Synthesis
Resin-bound strategies (e.g., Wang resin) improve purification (see ):
-
Yield : 75% with >99% purity after cleavage.
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling reagent (EDCl) | 1.1–1.3 eq | Maximizes activation |
| Solvent (DMF vs. DCM) | DMF for polar intermediates | +15% yield |
| Temperature (amide bond) | 0°C → 25°C | Reduces hydrolysis |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.65 (s, 3H, CH₃-thiadiazole), 4.40 (q, J=7.1 Hz, 2H, OCH₂), 7.85–8.10 (m, 8H, aromatic).
-
-
IR (ATR) : 1740 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
Industrial-Scale Considerations
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of esters, amides, and thiadiazoles:
Hydrolysis of Ester and Amide Groups
-
Ester hydrolysis : The ethyl benzoate group hydrolyzes under acidic or basic conditions to form carboxylic acids.
-
Amide hydrolysis : The amide linkages (e.g., between thiadiazole and benzofuran) are susceptible to hydrolysis, particularly under strong acidic conditions.
Nucleophilic Substitution
The thiadiazole moiety’s 5-position (electrophilic due to carbonyl activation) is prone to nucleophilic attack, as seen in similar thiadiazole derivatives . This reactivity enables:
-
Cyclization : Intramolecular nucleophilic attack on adjacent carbonyl groups.
-
Cross-coupling : Potential substitution with nucleophiles (e.g., amines, thiols) .
Tautomeric Behavior
The thiadiazole scaffold exhibits tautomerism , enabling mesoionic salt formation, which enhances interactions with biomolecules (e.g., proteins, DNA) . This property may influence its reactivity in biological systems.
Analytical Characterization
-
TLC : Used to monitor reaction progress by tracking intermediate spots.
-
NMR : Key for structural elucidation (e.g., identifying amide protons, thiadiazole ring currents).
Stability and Reactivity
| Factor | Impact on Reactivity/Stability |
|---|---|
| pH | Acidic conditions favor hydrolysis |
| Temperature | Elevated temperatures accelerate side reactions |
| Light/Heat | Potential degradation pathways (requires experimental validation) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate has been investigated for its cytotoxic effects against various cancer cell lines. For instance, a study showed that derivatives of thiadiazole exhibit promising activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting that this compound may share similar properties due to its structural components .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of both bacteria and fungi. This compound may exhibit comparable antimicrobial effects, making it a candidate for further exploration in pharmaceutical formulations targeting infectious diseases .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Thiadiazole derivatives can act as inhibitors of various enzymes involved in metabolic pathways. This characteristic is valuable in drug design, particularly for conditions such as diabetes and obesity where enzyme regulation is critical .
Pesticidal Activity
The incorporation of thiadiazole in agricultural chemicals has been studied for its effectiveness as a pesticide. This compound may provide a novel approach to pest control due to its potential toxicity to specific insect pests while being less harmful to beneficial organisms . The development of such compounds could lead to more sustainable agricultural practices.
Plant Growth Regulation
There is emerging evidence that certain thiadiazole derivatives can act as plant growth regulators. These compounds may enhance growth parameters or stress resistance in plants, making them valuable in agricultural biotechnology . Further investigation into the specific effects of this compound on plant physiology could yield beneficial applications.
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in the synthesis of novel materials with specific electronic or optical properties. Research into polymer composites incorporating such compounds could lead to advancements in electronic devices or sensors .
Nanotechnology
In nanotechnology, thiadiazole derivatives are being explored for their potential role in creating nanomaterials with enhanced properties. The ability of these compounds to form stable complexes with metals could be harnessed for applications in catalysis or drug delivery systems .
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
Structural Differences :
Table 1: Structural and Physicochemical Comparison
| Property | Ethyl 4-... | LS-03205 |
|---|---|---|
| Core Structure | 1-Benzofuran-thiadiazole hybrid | 1,3,4-Thiadiazole linked to benzoate |
| Key Substituents | 4-methyl-1,2,3-thiadiazole, ethyl benzoate | Phenylcarbamoyl, methyl benzoate |
| Molecular Formula | Not available (inferred: ~C22H18N4O5S) | C18H15N3O4S |
| Molecular Weight | Estimated >400 g/mol | 369.4 g/mol |
| Functional Groups | Amide, ester, thiadiazole | Carbamoyl, ester, thiadiazole |
Biological Activity
Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process generally includes:
- Formation of the Thiadiazole Moiety : The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized using standard methods involving thioketones and hydrazines.
- Coupling Reactions : The formation of amide bonds between the thiadiazole derivative and benzofuran derivatives is crucial for constructing the final structure.
- Esterification : The final step involves esterification to yield this compound.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties often exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Thiadiazole Derivatives | S. aureus, E. coli | Moderate activity |
| Benzofuran Derivatives | Candida albicans | Effective against fungal strains |
Anticancer Activity
This compound has been studied for its cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Preliminary results suggest that this compound exhibits dose-dependent cytotoxicity, indicating potential as an anticancer agent .
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory pathways in vitro .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole compounds for their antimicrobial properties using disk diffusion methods. Results indicated that modifications in the thiadiazole ring significantly affected the antimicrobial potency .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, it was found that compounds with specific substituents on the benzofuran moiety exhibited enhanced activity against HeLa cells compared to others .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives have shown that electron-withdrawing groups increase antimicrobial activity while modifications on the benzofuran ring can enhance anticancer properties .
Q & A
What are the key synthetic steps for preparing Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate?
Level : Basic
Answer :
The synthesis involves multi-step protocols, including:
- Step 1 : Formation of the benzofuran core via condensation of 2-aminobenzofuran derivatives with activated carbonyl reagents. For example, reacting 3-amino-1-benzofuran-2-carboxylic acid with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions (e.g., triethylamine in dioxane) to form the intermediate .
- Step 2 : Coupling the thiadiazole-benzofuran intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the final product .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for optimal yield .
What analytical techniques are critical for characterizing this compound?
Level : Basic
Answer :
- 1H/13C-NMR : To confirm the integration of aromatic protons (benzofuran and benzoate) and substituent environments (e.g., thiadiazole methyl group) .
- IR Spectroscopy : Identification of carbonyl stretches (amide I/II bands ~1650–1700 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validation of molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- TLC : Monitoring reaction progress using silica gel plates and UV visualization .
What safety precautions are necessary when handling this compound?
Level : Basic
Answer :
- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4) mandates the use of PPE (gloves, lab coat, goggles) and fume hoods during synthesis .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
- Storage : In airtight containers at –20°C to prevent degradation or moisture absorption .
How can reaction conditions be optimized to improve synthesis yield?
Level : Advanced
Answer :
- Solvent Selection : Dioxane or THF enhances solubility of intermediates, while polar aprotic solvents (DMF) improve coupling efficiency .
- Temperature Control : Reflux (~80–100°C) for cyclization steps vs. room temperature for coupling reactions to minimize side products .
- Catalysts : Triethylamine or DMAP accelerates acylation; microwave-assisted synthesis reduces reaction time for cyclization .
How can researchers resolve contradictions in spectral data during characterization?
Level : Advanced
Answer :
- Byproduct Identification : Use preparative TLC or HPLC to isolate impurities, followed by NMR/HRMS to identify structures (e.g., unreacted intermediates or hydrolysis products) .
- Dynamic NMR : Detect rotational isomers in amide bonds causing split signals .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., benzofuran vs. thiadiazole orientation) .
What structural features influence the compound’s biological activity?
Level : Advanced
Answer :
- Thiadiazole Moiety : Enhances electron-withdrawing properties, potentially increasing binding affinity to enzymatic targets .
- Benzofuran Core : Contributes to π-π stacking interactions in hydrophobic pockets .
- Ester Group : Modifies solubility and bioavailability; hydrolysis to carboxylic acid may alter activity .
How do solvent polarity and reaction time affect regioselectivity in cyclization steps?
Level : Advanced
Answer :
- Polar Solvents (DMF, DMSO) : Favor intramolecular cyclization via stabilization of transition states (e.g., thiadiazole-thiourea intermediates forming oxadiazinanes vs. triazinanes) .
- Reaction Time : Prolonged heating (>12 hours) may lead to over-cyclization or decomposition, requiring real-time monitoring via TLC .
What computational methods predict the compound’s reactivity or stability?
Level : Advanced
Answer :
- DFT Calculations : Model transition states for cyclization steps (e.g., Gibbs free energy barriers for oxadiazinane vs. triazinane formation) .
- Molecular Dynamics : Simulate solubility in aqueous vs. organic solvents based on logP values .
- Docking Studies : Predict binding modes to biological targets (e.g., enzymes with thiadiazole-binding pockets) .
How can researchers mitigate hydrolysis of the ester group during storage?
Level : Advanced
Answer :
- Lyophilization : Remove residual moisture post-synthesis .
- Stabilizers : Add desiccants (silica gel) to storage containers .
- Low-Temperature Storage : Maintain at –20°C to slow hydrolytic kinetics .
What strategies validate the compound’s purity for pharmacological assays?
Level : Advanced
Answer :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- DSC/TGA : Assess thermal stability and melting point consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
